molecular formula C16H14N4OS B2584785 N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235647-26-3

N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2584785
CAS No.: 1235647-26-3
M. Wt: 310.38
InChI Key: AMZYAXDHANJVBH-UHFFFAOYSA-N
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Description

N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazin-2-amine with thiazole-4-carboxylic acid derivatives. One common method includes the use of TiCl4 as a catalyst to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the pyrazine ring can introduce various functional groups.

Scientific Research Applications

N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its combination of a thiazole ring with a pyrazine moiety provides a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-(2-phenylethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h1-5,8-11H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZYAXDHANJVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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